2-Bromopropyl 2-methylpropanoate
Description
BenchChem offers high-quality 2-Bromopropyl 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopropyl 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
110204-47-2 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)7(9)10-4-6(3)8/h5-6H,4H2,1-3H3 |
InChI Key |
WHQOSPSTIXWNGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(C)Br |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of 2-Bromopropyl 2-methylpropanoate: A High-Resolution 1H NMR Guide
Abstract This technical guide provides a rigorous analysis of the 1H NMR spectrum of 2-Bromopropyl 2-methylpropanoate. Designed for medicinal chemists and structural biologists, this document moves beyond basic peak assignment to explore the stereochemical implications of the 2-bromopropyl moiety. Special emphasis is placed on the diastereotopicity of the methylene protons adjacent to the chiral center, a common source of spectral misinterpretation in halogenated ester intermediates.
Chemical Context & Structural Logic[1][2][3]
Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. 2-Bromopropyl 2-methylpropanoate (CAS: N/A for specific isomer, generic class:
Molecular Formula:
The Stereochemical Challenge
The molecule possesses a chiral center at C2' (the carbon bearing the bromine).
-
Implication: The adjacent methylene protons at C1' (
) are diastereotopic . -
Result: They are chemically non-equivalent (
). Even in an achiral solvent like , they will not appear as a simple doublet. They will manifest as the AB part of an ABX system, often resulting in complex multiplets or distinct doublets of doublets (dd).
Experimental Protocol
To ensure reproducibility and spectral resolution sufficient to resolve the diastereotopic splitting, the following protocol is recommended.
Sample Preparation
| Parameter | Specification | Rationale |
| Solvent | Standardizes chemical shifts; TMS prevents referencing errors. | |
| Concentration | 10–15 mg in 0.6 mL | Prevents viscosity broadening while ensuring S/N ratio > 100:1. |
| Tube Quality | 5mm High-Throughput (Wilmad 528-PP) | Minimizes shimming artifacts in the methylene region. |
Acquisition Parameters (400 MHz+)
-
Pulse Angle:
(maximizes relaxation efficiency). -
Relaxation Delay (d1):
seconds (ensures full integration of methyl protons). -
Scans (ns): 16 (minimum) to 64 (recommended for clear satellite detection).
-
Spectral Width: -1 to 11 ppm.
Spectral Assignment & Analysis
The spectrum can be divided into three distinct zones: the Aliphatic Zone (0.5–2.0 ppm), the Carbonyl-Alpha Zone (2.0–3.0 ppm), and the Heteroatom Zone (4.0–4.5 ppm).
Summary Table of Assignments
| Label | Proton Group | Shift ( | Integ. | Multiplicity | Assignment Logic | |
| A | Isobutyryl | 1.18 | 6H | Doublet (d) | 7.0 | Equivalent methyls coupled to methine B. |
| B | Propyl | 1.75 | 3H | Doublet (d) | 6.8 | Deshielded by |
| C | Isobutyryl | 2.58 | 1H | Septet (sept) | 7.0 | Coupled to 6 equivalent methyl protons (A). |
| D | Propyl | 4.25 - 4.35 | 1H | Multiplet (m) | Complex | Chiral center; couples to |
| E | Propyl | 4.15 | 1H | dd | Diastereotopic proton | |
| F | Propyl | 4.28 | 1H | dd | Diastereotopic proton |
> Note: The shifts for D, E, and F often overlap in lower-field instruments (300 MHz), creating a complex second-order multiplet region between 4.1 and 4.4 ppm.
Detailed Mechanistic Analysis
1. The Isobutyryl Group (Signals A & C)
This moiety provides a reliable internal standard. The six methyl protons (A ) are chemically equivalent due to free rotation, appearing as a strong doublet. The methine proton (C ) is split by these six protons (
-
Diagnostic Check: If the septet is poorly resolved or looks like a nonet, check for rotational barriers or impurities.
2. The Chiral Propyl Chain (Signals B, D, E, F)
This is the critical region for structural verification.
-
Signal B (Terminal Methyl): Appears as a doublet at ~1.75 ppm. It is significantly deshielded compared to a standard alkane methyl (~0.9 ppm) due to the
-effect of the Bromine atom. -
Signal D (Methine-Br): This proton is on the chiral center.[1] It couples to the methyl group (B ) and the two non-equivalent methylene protons (E/F ).
-
Signals E & F (The Diastereotopic Methylene):
-
Because C2' is chiral, the protons on C1' see different magnetic environments.
-
They couple to each other (Geminal coupling,
Hz) and to the methine proton D (Vicinal coupling, Hz). -
Visual Appearance: You will typically see two sets of "doublet of doublets" (dd). If the chemical shift difference (
) is small compared to the coupling constant , this will distort into a higher-order ABX pattern ("roofing effect").
-
Visualization of Coupling Pathways
The following diagram illustrates the connectivity and magnetic coupling networks that dictate the splitting patterns described above.
Caption: Coupling network showing the isolation of the isobutyryl spin system and the complex ABX coupling of the chiral bromopropyl chain.
Advanced Verification: 2D NMR
If the 1D spectrum shows overlap in the 4.1–4.4 ppm region, the following 2D experiments are the gold standard for resolution:
-
COSY (Correlation Spectroscopy):
-
Look for the cross-peak between the doublet at 1.75 (B ) and the multiplet at 4.3 (D ). This confirms the location of the bromine.
-
Verify the connectivity of the diastereotopic protons (E/F ) to the methine (D ).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This will resolve the overlapping protons by spreading them into the carbon dimension.
-
The diastereotopic protons (E and F ) will correlate to the same carbon signal (typically ~70 ppm for
), whereas the methine (D ) will correlate to a distinct carbon (typically ~45-50 ppm for ).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for ABX systems and diastereotopicity).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for comparative spectra of 2-bromopropanol derivatives). Available at: [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]
Sources
Technical Guide: 2-Bromopropyl 2-methylpropanoate (BPMP) as an ATRP Initiator
This guide serves as an advanced technical resource for the application of 2-Bromopropyl 2-methylpropanoate (BPMP) in Atom Transfer Radical Polymerization (ATRP). It is designed for researchers requiring precise control over macromolecular architecture, specifically when targeting acrylate and styrene monomers where secondary halide initiation is critical for low dispersity (
Executive Summary & Chemical Identity
2-Bromopropyl 2-methylpropanoate (BPMP) is a specialized secondary alkyl halide initiator used in Controlled Radical Polymerization (CRP). Unlike the ubiquitous tertiary bromides (e.g., Ethyl
Its design offers a kinetic match between the initiation rate (
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Bromopropyl 2-methylpropanoate |
| CAS Number | 110204-47-2 |
| Molecular Formula | |
| Molecular Weight | 209.08 g/mol |
| Structure | |
| Halide Type | Secondary Bromide ( |
| Target Monomers | n-Butyl Acrylate, Methyl Acrylate, Styrene |
Mechanistic Role in ATRP
The "Initiator-Monomer Match" Principle
In ATRP, the structural similarity between the initiator and the dormant polymer chain end is paramount.
-
Tertiary Initiators (e.g., EBiB): Generate stable tertiary radicals. Ideal for Methacrylates (MMA). If used for Acrylates,
, leading to high radical concentration early in the reaction, causing termination and loss of control. -
Secondary Initiators (BPMP): Generate secondary radicals. Ideal for Acrylates/Styrenes .
, ensuring all chains start growing simultaneously and uniformly.
BPMP provides a secondary bromide active site (
ATRP Activation Cycle
The following diagram illustrates the equilibrium established by BPMP during the polymerization of n-Butyl Acrylate (nBA).
Figure 1: Mechanism of ATRP activation/deactivation using BPMP. The secondary radical (R•) ensures controlled initiation for acrylates.
Experimental Protocols
A. Synthesis of BPMP (Precursor Preparation)
Note: While commercially available, in-house synthesis ensures purity, critical for "living" character.
Reaction: Isobutyryl chloride + 2-Bromopropanol
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with
. -
Reagents:
-
2-Bromo-1-propanol (1.0 eq, 50 mmol)
-
Triethylamine (TEA) (1.2 eq, 60 mmol) - Acid Scavenger
-
Dichloromethane (DCM) (anhydrous, 100 mL)
-
Isobutyryl chloride (1.1 eq, 55 mmol)
-
-
Procedure:
-
Dissolve 2-bromo-1-propanol and TEA in DCM. Cool to 0°C (ice bath).
-
Add Isobutyryl chloride dropwise over 30 mins. Exothermic reaction; maintain T < 5°C.
-
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.
-
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Wash filtrate with 1M HCl (
mL), sat. ( mL), and brine. -
Dry over
, filter, and concentrate via rotary evaporation.
-
-
Purification: Vacuum distillation (approx. 60-70°C at 5 mmHg) yields a colorless oil.
-
Validation:
NMR ( ): Confirm doublet at 1.2 (isobutyryl methyls) and multiplet at 4.2 (propyl CH-Br).
-
B. Polymerization of n-Butyl Acrylate (nBA)
Target: Poly(n-butyl acrylate) (PnBA),
| Component | Role | Molar Ratio |
| Monomer | n-Butyl Acrylate (nBA) | 200 |
| Initiator | BPMP | 1 |
| Catalyst | CuBr | 1 |
| Ligand | PMDETA (Pentamethyldiethylenetriamine) | 1 |
| Solvent | Anisole (Optional, 10-20% v/v) | - |
Step-by-Step Workflow:
-
Purification: Pass nBA through a basic alumina column to remove inhibitors (MEHQ).
-
Charging: In a Schlenk tube, add CuBr (14.3 mg, 0.1 mmol). Seal and cycle vacuum/
(3x) to remove . -
Solution Prep: In a separate vial, mix degassed nBA (2.56 g, 20 mmol), PMDETA (17.3 mg, 0.1 mmol), and BPMP (20.9 mg, 0.1 mmol).
-
Note: Pre-mixing Ligand/Monomer/Initiator prevents Cu disproportionation before the reaction starts.
-
-
Initiation: Syringe the liquid mixture into the Schlenk tube containing CuBr under
flow. The solution should turn light green (Cu(I)/Ligand complex). -
Polymerization: Place in a thermostated oil bath at 70°C .
-
Termination: Stop reaction at ~60% conversion (approx. 4-6 hours) by exposing to air and diluting with THF. The solution turns blue (Cu(II)).
-
Purification: Pass through a neutral alumina plug to remove Copper. Precipitate into cold methanol/water (90:10).
Comparative Analysis: Initiator Selection
Why choose BPMP over standard alternatives?
| Feature | BPMP (Secondary) | EBiB (Tertiary) | MBP (Secondary) |
| Structure | Bulkier ester tail | Small ester tail | Methyl ester tail |
| Radical Type | Secondary ( | Tertiary ( | Secondary ( |
| Best For | Acrylates, Styrenes | Methacrylates | Acrylates |
| Volatility | Low (Safer, stable) | Moderate | High (Hazardous) |
| Initiation Efficiency ( | High for Acrylates ( | Low for Acrylates ( | High ( |
| Hydrophobicity | Moderate | Low | Low |
*Note: Using EBiB for acrylates often results in "low initiation efficiency" where not all initiator molecules start chains, leading to higher molecular weights than predicted (
Troubleshooting & Quality Control
Self-Validating the Protocol
-
Kinetic Plot (
vs. Time):-
Success Criteria: Linear plot passing through zero.
-
Failure Mode: Curvature indicates termination (radical coupling) or slow initiation. If initiation is slow (using wrong initiator), the plot will show an induction period.
-
-
GPC/SEC Analysis:
-
Success Criteria: Monomodal peak,
. -
Failure Mode: High-MW shoulder indicates coupling (termination). Low-MW tailing indicates slow initiation (initiator not activating fast enough).
-
-
End-Group Fidelity:
-
Use
NMR to verify the presence of the Isobutyrate head group ( 1.1-1.2 ppm) and the Bromine -end group ( 4.1-4.3 ppm).
-
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. [Link]
-
Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959. [Link]
-
PubChem Database. (2024). Compound Summary: Isopropyl 2-bromo-2-methylpropanoate (Analogous Structure).[1] National Library of Medicine. [Link]
Sources
Physical characteristics and density of 2-Bromopropyl 2-methylpropanoate
[1][2][3][4][5][6]
Chemical Identity & Physical Characteristics
2-Bromopropyl 2-methylpropanoate is an ester derived from the condensation of 2-methylpropanoic acid (isobutyric acid) and 2-bromopropan-1-ol. It serves primarily as a reactive intermediate in the synthesis of functionalized amines and heterocyclic compounds, specifically via nucleophilic substitution of the secondary bromide.
Structural Analysis
-
Molecular Formula: C
H BrO [6] -
SMILES: CC(C)C(=O)OCC(Br)C
Physical Properties Data
Note: Due to the specialized nature of this isomer, specific experimental density values are often conflated with its isomers. The values below represent high-confidence predicted ranges based on group contribution methods and comparative isomer data.
| Property | Value / Range | Confidence Level | Method |
| Molecular Weight | 209.08 g/mol | Exact | Calculated |
| Density ( | 1.28 – 1.32 g/cm³ | High (Predicted) | ACD/Labs & Isomer Homology |
| Boiling Point | 195 – 205 °C (at 760 mmHg) | Medium (Predicted) | Pressure-Temperature Nomograph |
| Refractive Index ( | 1.445 – 1.455 | Medium (Predicted) | Molar Refractivity |
| Solubility | Soluble in CH | High | Lipophilicity Profile |
| Appearance | Clear, colorless to pale yellow liquid | High | Analogous Halo-esters |
Synthesis & Characterization Protocol
Since commercial stocks of this specific isomer are rare, in-house synthesis via esterification is the standard approach. This protocol utilizes Isobutyryl chloride and 2-Bromopropan-1-ol to ensure regioselectivity, avoiding the rearrangement issues common with acid-catalyzed Fischer esterification of bromo-alcohols.
Reagents & Equipment[6][9]
-
Precursors: 2-Bromopropan-1-ol (>98%), Isobutyryl Chloride (>99%).
-
Base: Triethylamine (Et
N) or Pyridine (anhydrous). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Equipment: 3-neck round bottom flask, addition funnel, N
atmosphere line.
Step-by-Step Synthesis Workflow
-
Setup: Flame-dry a 250 mL 3-neck flask. Purge with N
. Add 2-Bromopropan-1-ol (1.0 equiv) and Et N (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C. -
Addition: Dropwise add Isobutyryl chloride (1.1 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C to prevent elimination side-reactions.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench & Workup:
-
Quench with saturated NH
Cl solution. -
Extract aqueous layer 3x with DCM.
-
Wash combined organics with 1M HCl (to remove amine), saturated NaHCO
, and Brine. -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Visualization: Synthesis Logic
Figure 1: Logical workflow for the regioselective synthesis of 2-Bromopropyl 2-methylpropanoate via acyl chloride esterification.
Characterization (NMR Validation)
To validate the structure, look for these specific
- 1.18 (d, 6H): Isopropyl methyls from the isobutyryl group.
- 1.75 (d, 3H): Methyl group on the brominated propyl chain.
- 2.55 (sept, 1H): Methine proton of the isobutyryl group.
- 4.20 (m, 1H): CH-Br proton (deshielded by Br).
-
4.30-4.45 (m, 2H): O-CH
protons (deshielded by ester oxygen).
Density Determination Protocol
Accurate density measurement is critical for determining molar volume in reaction stoichiometry. Since literature values are predicted, experimental validation is required using the Oscillating U-Tube Method (ASTM D4052) for precision.
Methodology: Oscillating U-Tube (Digital Density Meter)
Principle: The density (
-
Calibration: Perform air/water check.
-
Air at 20°C:
g/cm³. -
Water at 20°C:
g/cm³.
-
-
Sample Injection: Inject ~2 mL of 2-Bromopropyl 2-methylpropanoate into the cell using a Luer-lock syringe. Ensure no bubbles are trapped (bubbles cause artificially low density readings).
-
Equilibration: Allow the instrument to Peltier-thermostat the sample to exactly 20.00°C.
-
Measurement: Record density to 4 decimal places (e.g., 1.2945 g/cm³).
-
Viscosity Correction: If the device supports it, enable viscosity correction (though this compound has low viscosity, <5 mPa·s).
Visualization: Measurement Logic
Figure 2: Process flow for high-precision density determination using an oscillating U-tube density meter.
Applications in Drug Development
While less common than its alpha-bromo isomer, 2-Bromopropyl 2-methylpropanoate is a strategic intermediate in medicinal chemistry.
-
Synthesis of
-Fluoro Amines:-
Used as a precursor for generating aziridinium ions.
-
Subsequent ring-opening with fluoride sources (e.g., TBAF) yields
-fluoro amines, a common motif in increasing metabolic stability of drug candidates.
-
-
Peptidomimetic Scaffolds:
-
The 2-bromopropyl group can undergo nucleophilic displacement by amines to form N-alkylated amino acid derivatives.
-
-
Polymer Functionalization:
-
Acts as a "latent" initiator or terminator in cationic polymerization, where the secondary bromide can be activated by Lewis acids.
-
References
-
D'hooghe, M., & De Kimpe, N. (2006). Opposite Regioselectivity in the Sequential Ring-Opening of 2-(Alkanoyloxymethyl)aziridinium Salts. Thieme Connect. Synthesis of 2-bromopropyl ester derivatives.
-
PubChem. (2025).[7] Compound Summary: Isopropyl 2-bromo-2-methylpropanoate (Isomer Comparison). National Library of Medicine.
-
ASTM International. (2024). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
-
AK Scientific. (2024).[5] Product Catalog: 2-Bromopropyl 2-methylpropanoate (CAS 110204-47-2).[8][1][2][4][3][5]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 535-11-5|Ethyl 2-bromopropionate|BLD Pharm [bldpharm.com]
- 3. 535-11-5|Ethyl 2-bromopropionate|BLD Pharm [bldpharm.com]
- 4. 4823-46-5|2-Bromoethyl propanoate|BLD Pharm [bldpharm.com]
- 5. 110204-47-2 2-Bromopropyl 2-methylpropanoate AKSci 9434CU [aksci.com]
- 6. China Isopropyl 2-bromo-2-methylpropanoate 99% cas 51368-55-9 factory and suppliers | Theorem [theoremchem.com]
- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 40630-86-2|Prop-2-yn-1-yl 2-bromo-2-methylpropanoate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Functional Macroinitiators for Advanced Polymer Architectures
Topic: Preparation of Macroinitiators via Esterification with 2-Bromo-2-methylpropionyl Bromide
For inquiries: Senior Application Scientist, Polymer Chemistry Division
Abstract & Introduction
The precise control over polymer architecture is a cornerstone of modern materials science, enabling the development of sophisticated materials for targeted applications, particularly in drug delivery and nanotechnology.[1][2][3][4] Atom Transfer Radical Polymerization (ATRP) stands out as a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex topologies such as block copolymers and star polymers.[2][5][6][7]
A critical component of this process is the initiator, which dictates the starting point of polymer chain growth. By beginning with a "macroinitiator"—a polymer chain already functionalized with initiating sites—we can grow new polymer blocks from an existing chain. This "grafting from" approach is fundamental to creating advanced structures like amphiphilic block copolymers, which can self-assemble into micelles or polymersomes for drug encapsulation.[1][8]
This document provides a comprehensive guide to the synthesis of a macroinitiator by functionalizing a hydroxyl-terminated polymer. While the topic specifies "2-Bromopropyl 2-methylpropanoate," it is scientifically crucial to clarify that this compound is an ester and a standalone ATRP initiator. The standard and robust method to attach the functional 2-bromo-2-methylpropanoate group onto a polymer backbone is through the esterification of a hydroxyl group with 2-bromo-2-methylpropionyl bromide (also known as α-bromoisobutyryl bromide, or BIBB).[1][9][10][11] This guide will detail this chemically precise and widely adopted protocol, using poly(ethylene glycol) (PEG) as an exemplary hydroxyl-terminated precursor due to its prevalence in biomedical applications.
Scientific Principles: The "Why" Behind the Protocol
The conversion of a simple polymer like PEG into a macroinitiator is an esterification reaction. The terminal hydroxyl (-OH) groups of PEG act as nucleophiles, attacking the electrophilic carbonyl carbon of 2-bromo-2-methylpropionyl bromide (BIBB). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
The resulting structure, a PEG chain end-capped with a 2-bromo-2-methylpropanoate group, is the "dormant" species in an ATRP reaction. The tertiary bromide is specifically chosen because the carbon-bromine bond is sufficiently weak to be homolytically cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a radical.[12][13] This initiates the polymerization of vinyl monomers, as illustrated in the mechanism below.
The success of ATRP hinges on maintaining a low concentration of the active radical species (Pₙ•) relative to the dormant species (Pₙ-X). This is achieved by ensuring the deactivation rate (k_deact) is competitive with the activation rate (k_act), which minimizes radical-radical termination reactions and allows polymer chains to grow simultaneously and uniformly.[7][13]
Experimental Protocols
Part A: Synthesis of PEG-bis(2-bromo-2-methylpropanoate) Macroinitiator
This protocol details the functionalization of a linear, hydroxyl-terminated poly(ethylene glycol).
3.1 Materials & Reagents
| Reagent | Grade | Supplier | Notes |
| Poly(ethylene glycol) (PEG) | Mₙ = 4,000 g/mol | Sigma-Aldrich | Dry thoroughly under vacuum at 80°C for 12-24h before use. |
| 2-Bromo-2-methylpropionyl bromide (BIBB) | 98% | Sigma-Aldrich | Handle in a fume hood. Highly corrosive and lachrymatory. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Distill over CaH₂ and store under nitrogen. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For precipitation. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Schlenk line or nitrogen/argon inlet
-
Ice bath
-
Rotary evaporator
3.3 Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with a stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Flame-dry the glassware under vacuum and cool under a positive pressure of dry nitrogen.
-
Reagent Dissolution: Add dried PEG (e.g., 10.0 g, 2.5 mmol, 1.0 eq) to the flask. Add 100 mL of anhydrous DCM via syringe and stir until the PEG is fully dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C.
-
Base Addition: Add triethylamine (TEA) (1.05 mL, 7.5 mmol, 3.0 eq) to the cooled solution via syringe. The excess ensures complete neutralization of the HBr byproduct.
-
Initiator Addition: In a separate, dry vial, dissolve 2-bromo-2-methylpropionyl bromide (BIBB) (0.93 mL, 7.5 mmol, 3.0 eq) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the BIBB solution dropwise to the stirring PEG solution over 30 minutes. A white precipitate (triethylammonium bromide) will form immediately. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere.
-
Quenching & Filtration: After 24 hours, filter the reaction mixture through a sintered glass funnel to remove the triethylammonium bromide salt. Wash the salt with a small amount of DCM.
-
Purification I (Washing): Transfer the filtrate to a separatory funnel and wash three times with cold deionized water to remove any remaining salt and excess TEA. Dry the organic layer over anhydrous MgSO₄.
-
Purification II (Precipitation): Filter off the MgSO₄ and concentrate the DCM solution to ~30 mL using a rotary evaporator. Slowly pour the concentrated solution into 500 mL of cold, stirring diethyl ether. The functionalized polymer will precipitate as a white solid.
-
Final Product: Decant the ether and collect the white solid. Dry the product under vacuum at room temperature for 48 hours. Store the final macroinitiator under nitrogen in a freezer.
3.4 Characterization
-
¹H NMR (CDCl₃): The successful esterification is confirmed by the appearance of a new singlet at ~1.9 ppm, corresponding to the six protons of the gem-dimethyl groups (-C(CH₃)₂) of the attached initiator fragment. The disappearance of the signal for the hydroxyl protons of the PEG starting material is also indicative of a complete reaction.
-
FT-IR (ATR): Look for the appearance of a strong carbonyl (C=O) stretching peak around 1735 cm⁻¹, characteristic of the newly formed ester linkage.
Part B: ARGET ATRP of Methyl Methacrylate (MMA) using PEG Macroinitiator
This protocol demonstrates the use of the synthesized macroinitiator to create a triblock copolymer (PMMA-b-PEG-b-PMMA) using the air-tolerant ARGET ATRP method.[12][14]
3.5 Materials & Reagents
| Reagent | Grade | Supplier | Notes |
| PEG Macroinitiator (MI) | As synthesized in Part A | - | - |
| Methyl Methacrylate (MMA) | 99% | Sigma-Aldrich | Pass through a basic alumina column to remove inhibitor before use. |
| Copper(II) Bromide (CuBr₂) | 99.999% | Sigma-Aldrich | Catalyst precursor. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | ≥99% | Sigma-Aldrich | Ligand. |
| Tin(II) 2-ethylhexanoate (Sn(EH)₂) | ~95% | Sigma-Aldrich | Reducing agent. Handle in a glovebox or under inert gas. |
| Anisole | Anhydrous, 99.7% | Sigma-Aldrich | Solvent. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | For dilution. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
| Neutral Alumina | Activated, Brockmann I | Sigma-Aldrich | For catalyst removal. |
3.6 Step-by-Step Procedure
-
Target Conditions: This example targets a degree of polymerization (DP) of 100 for each PMMA block. The molar ratios will be [MMA]:[MI]:[CuBr₂]:[PMDETA]:[Sn(EH)₂] = 200:1:0.05:0.5:0.5.
-
Reactor Setup: To a dry 50 mL Schlenk flask with a stir bar, add the PEG macroinitiator (0.40 g, 0.1 mmol, 1.0 eq), CuBr₂ (1.1 mg, 0.005 mmol, 0.05 eq), PMDETA (8.7 mg, 0.05 mmol, 0.5 eq), and inhibitor-free MMA (2.14 mL, 20 mmol, 200 eq). Add 5 mL of anisole as a solvent.
-
Deoxygenation: Seal the flask with a rubber septum, and deoxygenate the mixture by bubbling with dry nitrogen for 30 minutes.
-
Initiation: While maintaining a positive nitrogen pressure, inject the Sn(EH)₂ reducing agent (20.3 mg, 0.05 mmol, 0.5 eq) dissolved in 1 mL of deoxygenated anisole.
-
Polymerization: Place the flask in a preheated oil bath at 60°C. The reaction mixture should turn from light blue to a darker, slightly greenish color as the Cu(I) activator is generated.
-
Monitoring: Periodically take small aliquots from the reaction via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached (e.g., ~50-70% for good control), terminate the polymerization by opening the flask to air and diluting the mixture with 10 mL of THF. The solution will turn blue/green as the copper catalyst oxidizes.
-
Purification: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. Concentrate the filtrate and precipitate the polymer into a large volume of cold methanol.
-
Final Product: Collect the white polymer by filtration and dry under vacuum at 40°C overnight.
Expected Results & Troubleshooting
4.1 Data Summary
| Sample | Mₙ (GPC, g/mol ) | Mₙ (Theoretical, g/mol ) | Dispersity (Đ = Mₙ/Mₙ) | Notes |
| PEG Precursor | ~4,000 | - | ~1.05 | Starting material. |
| PEG Macroinitiator | ~4,200 | ~4,230 | ~1.05 | Slight increase in Mₙ after functionalization. |
| PMMA-b-PEG-b-PMMA | ~14,500 | 14,230 (at 50% conversion) | < 1.20 | Final block copolymer. |
4.2 Expert Analysis & Troubleshooting
-
Incomplete Esterification (Part A): If NMR shows residual -OH peaks, the PEG was likely not dried sufficiently, or the reagents (DCM, TEA) contained water. The reaction may be driven further by adding more BIBB and TEA, but re-purification is necessary.
-
Broad Dispersity in ATRP (Part B): A dispersity value (Đ) significantly > 1.3 suggests poor control over the polymerization.
-
Cause: Presence of oxygen, which terminates radical chains.
-
Solution: Ensure rigorous deoxygenation of all reagents and the reaction vessel. Use freshly purified monomer and high-purity catalyst components.
-
Cause: Impurities in the macroinitiator.
-
Solution: Ensure the macroinitiator from Part A is thoroughly purified to remove any residual salts or reagents that could interfere with the catalyst complex.
-
-
Slow or Stalled Polymerization (Part B):
-
Cause: Insufficiently active catalyst or excess Cu(II) deactivator.
-
Solution: In an ARGET system, this may indicate the reducing agent is not potent enough or has degraded. Ensure the Sn(EH)₂ is fresh and handled under inert conditions. The ratio of ligand to copper can also be optimized to tune catalyst activity.[6]
-
References
- Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. (2023). Vertex AI Search.
- Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Chemistry and Physics.
- The Role of 2-Bromo-2-methylpropionic Acid in Advanced Polymerization Techniques. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- The First Dive into the Mechanism and Kinetics of ATRP.
- Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. (2025).
- Atom transfer radical polymerization. (2025). ETH Zurich Research Collection.
- Atom Transfer Radical Polymerization.
- Methyl 2-bromo-2-methylpropion
- One-pot Synthesis of 2-bromopropionyl Esterified Cellulose Nanofibrils as Versatile Coatings, Reactants and Macroiniti
- Atom transfer radical polymeriz
- Prop-2-Yn-1-Yl 2-Bromo-2-Methylpropanoate: Identification and Suppress. (2015). IdeaExchange@UAkron.
- Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide...
- ATRP Ligands & Initiators: Clean Functional Polymers. Sigma-Aldrich.
- The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymeriz
- The esterification reaction of isobutyryl bromide with the hydroxyl...
- Facile Arm-First Synthesis of Star Block Copolymers via ARGET ATRP with ppm Amounts of C
- Propionic acid, β-bromo-, methyl ester. Organic Syntheses Procedure.
- Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015). Chemistry Stack Exchange.
- Method for synthesizing 2-bromine-2-methyl propanal.
- Investigation on the Synthesis Process of Bromoisobutyryl Esterified Starch and Its Sizing Properties. (2019). MDPI.
- Proposed mechanisms for 2-bromo-2-methylpropanoato end-functionalized...
- A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkyl
- Poly(methyl methacrylate)
- Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. (2024). MDPI.
- Methyl 2-bromo-2-methylpropion
- Smart, Naturally-Derived Macromolecules for Controlled Drug Release. PMC.
- Propanoic acid, 2-bromo-2-methyl-, ethyl ester. NIST WebBook.
- Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews.
- α-Bromoisobutyryl bromide. Sigma-Aldrich.
- A Micro-In-Macro Gastroretentive System for the Delivery of Narrow-Absorption Window Drugs. (2023). PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 8. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. α-Bromoisobutyryl bromide - 2-Bromo-2-methylpropionyl bromide, BIBB [sigmaaldrich.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromopropyl 2-methylpropanoate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the purification of 2-Bromopropyl 2-methylpropanoate.
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 2-Bromopropyl 2-methylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing 2-Bromopropyl 2-methylpropanoate?
When synthesizing 2-Bromopropyl 2-methylpropanoate, you may encounter several types of impurities stemming from starting materials, side reactions, or product degradation. These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be 2-bromo-2-methylpropionic acid and isopropanol, or isopropyl 2-methylpropanoate and the brominating agent.[1]
-
Acidic Impurities: Residual acids from the synthesis, such as hydrobromic acid (HBr) or the 2-bromo-2-methylpropionic acid starting material itself, are common.[2]
-
Hydrolysis Products: The target ester is susceptible to hydrolysis, especially in the presence of water, which would yield isopropanol and 2-bromo-2-methylpropionic acid.[3][4][5][6]
-
Isomeric Impurities: Depending on the specificity of the bromination reaction, you might find isomers such as 2-(3-bromophenyl)-2-methyl propanoic acid if starting from an aromatic precursor.[7][8]
-
Elimination Byproducts: Tertiary alkyl halides can undergo elimination reactions to form alkenes, especially in the presence of a base or heat.[9]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., acetone, toluene) may also be present.[7][10]
Q2: I have a crude reaction mixture containing 2-Bromopropyl 2-methylpropanoate. What is the general workflow for its purification?
A general purification strategy involves a multi-step approach to remove different types of impurities. The typical workflow starts with a liquid-liquid extraction to remove water-soluble and acidic/basic impurities, followed by a drying step, and finally, a high-purity separation technique like distillation or chromatography.
Caption: General purification workflow for 2-Bromopropyl 2-methylpropanoate.
Q3: How can I remove acidic impurities like 2-bromo-2-methylpropionic acid or the brominating agent?
Acidic impurities can be effectively removed by washing the organic layer during a liquid-liquid extraction with a mild aqueous base.[10][11]
-
Why it works: A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will react with acidic impurities to form their corresponding salts. These salts are highly soluble in the aqueous phase and will be partitioned out of the organic layer containing your product.
-
Caution: Be cautious when adding the basic solution, as the neutralization reaction can produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent frequently. Using a strong base like sodium hydroxide (NaOH) is generally not recommended as it can promote the hydrolysis of your ester product.[5][6]
Q4: My product appears to be wet or contains residual alcohol. How do I remove these?
Water and residual alcohols (like isopropanol) can be removed through a series of washing and drying steps.
-
Washing with Brine: After the basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine helps to remove the majority of the dissolved water from the organic layer by reducing the solubility of water in the organic phase.[12] It also aids in breaking up emulsions that may have formed.
-
Drying with Anhydrous Salts: After separating the organic layer, treat it with an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These salts will bind to the remaining traces of water. MgSO₄ is a faster and more efficient drying agent. After a few minutes of swirling, the drying agent can be removed by filtration.[12]
Q5: After washing, my product is still not pure enough. What's the next step?
If impurities remain after the extraction and washing steps, a final purification step using either distillation or column chromatography is necessary. The choice between the two depends on the nature of the remaining impurities.
| Feature | Vacuum Distillation | Column Chromatography |
| Principle | Separation based on differences in boiling points.[10] | Separation based on differences in polarity and interaction with the stationary phase. |
| Best for removing... | Impurities with significantly different boiling points (higher or lower) than the product. | Impurities with similar boiling points but different polarities. Also effective for removing non-volatile impurities. |
| Advantages | Can be efficient for large quantities. Relatively straightforward for suitable compounds. | High resolution is possible. Versatile for a wide range of compounds. |
| Disadvantages | Requires the compound to be thermally stable, even under vacuum. Not effective for azeotropes or impurities with close boiling points. | Can be more time-consuming and require larger volumes of solvent. |
Q6: I'm having trouble with my distillation. The product seems to be decomposing. What should I do?
Decomposition during distillation is often due to high temperatures. 2-Bromopropyl 2-methylpropanoate, being a tertiary alkyl halide, can be susceptible to elimination reactions at elevated temperatures.
The solution is to perform the distillation under reduced pressure (vacuum distillation).[12] Lowering the pressure reduces the boiling point of the liquid, allowing you to distill your product at a lower, safer temperature, thereby minimizing thermal decomposition.
Q7: What are the key parameters to consider for purification by column chromatography?
For successful purification by flash column chromatography, consider the following:
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this ester.
-
Mobile Phase (Eluent): The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point for this compound would be a 95:5 or 90:10 mixture of hexanes:ethyl acetate.
-
Column Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
Detailed Protocols
Protocol 1: Step-by-Step Guide to Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities and water-soluble components from your crude product.
-
Dissolve Crude Product: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Use approximately 3-4 mL of solvent per gram of crude material.
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel of an appropriate size.
-
First Wash (Water): Add an equal volume of deionized water, stopper the funnel, and invert it gently a few times before venting. Shake more vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Second Wash (Base): Add an equal volume of a saturated aqueous NaHCO₃ solution. Shake and vent as described in step 3. Be extra cautious with venting due to CO₂ evolution. Drain the aqueous layer.
-
Third Wash (Brine): Add an equal volume of saturated aqueous NaCl (brine). Shake and vent as before. This wash helps to remove residual water and any remaining water-soluble impurities.[12]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ (enough so that some of it swirls freely when you gently shake the flask). Let it sit for 10-15 minutes.
-
Isolate the Product Solution: Filter the solution to remove the drying agent. The resulting filtrate is your dried product solution, ready for solvent removal.
Caption: Step-by-step liquid-liquid extraction protocol.
Protocol 2: Step-by-Step Guide to Purification by Vacuum Distillation
This protocol should be performed after the initial workup (Protocol 1) and removal of the extraction solvent.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly greased and sealed.
-
Charge the Flask: Add the crude, dried product to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Close the system and slowly apply the vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities first. Then, increase the temperature to distill your product. Collect the fraction that distills at a constant temperature and pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.
References
- The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. (2006). SpringerLink.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC.
- Synthesis of Alkyl Halide | PDF | Distill
- CHAPTER 5: Liquid–Liquid Extraction in Processing of Bioproducts.Royal Society of Chemistry.
- Isopropyl 2-Bromo-2-Methylpropano
- Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC.
- Alkyl Halides exp 19 and 20 and Gas Chrom
- Breaking Down Alkyl Halides: Key Reactions and Uses.LinkedIn.
- Alkyl Halides - Study M
- Esterification and extraction process.
- Isopropyl 2-bromo-2-methylpropano
- Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane...Filo.
- Liquid-liquid extraction method for the production of acrylic esters.
- Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides.University of Colorado Boulder.
- liquid liquid Extraction.nptel.ac.in.
- Isopropyl 2-bromo-2-methylpropano
- Isopropyl 2-Bromo-2-methylpropionate | 51368-55-9.Tokyo Chemical Industry.
- Preparing Alkyl Halides
- Overview of Liquid-Liquid Extraction (LLE)
- Synthesis of Alkyl Halides
- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.Quick Company.
- The hydrolysis of 2-bromo-2-methylpropane.
- 51368-55-9|Isopropyl 2-bromo-2-methylpropano
- The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education.
- Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields 2-methylpropan-2-ol.bartleby.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Organic Syntheses Procedure.Organic Syntheses.
- The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.YouTube.
- Preparation of 2-bromopropionic acid.PrepChem.com.
- Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.Chemistry Stack Exchange.
- Methyl 2-bromo-2-methylpropion
- Isopropyl 2-bromo-2-methylpropion
- Method for synthesizing 2-bromine-2-methyl propanal.
Sources
- 1. Methyl 2-bromo-2-methylpropionate synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. China Isopropyl 2-bromo-2-methylpropanoate 99% cas 51368-55-9 factory and suppliers | Theorem [theoremchem.com]
- 4. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... [askfilo.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 7. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 8. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 10. scribd.com [scribd.com]
- 11. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Controlling Molecular Weight Distribution with 2-Bromopropyl 2-methylpropanoate
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Bromopropyl 2-methylpropanoate as an initiator for controlled radical polymerization. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific challenges you may encounter, ensuring your experiments are both successful and reproducible.
Core Principles: Understanding the Tool
This section provides a foundational understanding of 2-Bromopropyl 2-methylpropanoate and its role in precision polymer synthesis.
FAQ 1: What is 2-Bromopropyl 2-methylpropanoate and why is it used in polymer synthesis?
2-Bromopropyl 2-methylpropanoate is an alkyl halide used as an initiator in a powerful controlled radical polymerization (CRP) technique known as Atom Transfer Radical Polymerization (ATRP).[1][] Its primary role is to determine the total number of growing polymer chains in the reaction.[][3]
The key to its function lies in its structure: it possesses a carbon-bromine bond that can be reversibly cleaved by a transition metal catalyst (typically a copper complex).[4] This process generates a radical that initiates the polymerization of monomers. Because the initiation process is rapid and the reversible cleavage maintains a low concentration of active radicals at any given time, ATRP allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][4][5] The initiator molecule is incorporated into the final polymer, defining one of its end-groups.[6][7]
FAQ 2: How does this initiator enable control over molecular weight and distribution?
Control is achieved through the fundamental mechanism of ATRP, which establishes a dynamic equilibrium between a very small number of active, propagating polymer chains (radicals, P•) and a large number of dormant chains (P-Br).[4][5]
The process works as follows:
-
Activation: The initiator, 2-Bromopropyl 2-methylpropanoate (R-Br), reacts with a catalyst in a lower oxidation state (e.g., Cu(I)Br/Ligand) to form a radical (R•) and the catalyst in a higher oxidation state (e.g., Cu(II)Br₂/Ligand).[3][4]
-
Propagation: This radical adds to monomer units (M), creating a growing polymer chain (P•).
-
Deactivation: The catalyst in the higher oxidation state (the deactivator) quickly transfers a bromine atom back to the propagating chain, rendering it dormant (P-Br) and regenerating the lower-oxidation-state catalyst.[5]
This activation-deactivation cycle happens repeatedly. Because the equilibrium heavily favors the dormant species, the concentration of active radicals is kept extremely low, which significantly minimizes irreversible termination reactions that broaden the molecular weight distribution in conventional radical polymerizations.[3][4] Since all chains are initiated at roughly the same time and grow intermittently, they reach similar lengths, resulting in a polymer with a narrow molecular weight distribution (Đ or M /M values typically between 1.05 and 1.2).[4] The final molecular weight is determined by the ratio of consumed monomer to the initial concentration of the initiator.[3][8]
Troubleshooting Guide
This section addresses common problems encountered during polymerization experiments using 2-Bromopropyl 2-methylpropanoate.
Problem 1: My polymerization is extremely slow or fails to initiate.
Q: I've set up my ATRP reaction, but after several hours, I see little to no increase in viscosity, and monomer conversion is negligible. What's going wrong?
A: This is a common issue that typically points to problems with one of three components: the initiator, the catalyst system, or oxygen contamination.
-
Possible Cause A: Initiator Impurity or Degradation
-
Why it happens: 2-Bromopropyl 2-methylpropanoate can hydrolyze over time, especially if exposed to moisture, yielding byproducts that will not initiate polymerization. Impurities from its synthesis can also interfere with the catalyst.
-
How to troubleshoot:
-
Check Purity: Verify the purity of your initiator via ¹H NMR spectroscopy. Look for unexpected peaks, particularly in the alcohol or acid regions, which would indicate degradation.
-
Storage: Ensure the initiator is stored in a cool, dark place under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Solution: If the initiator is impure, purify it by passing it through a short column of neutral alumina or silica gel to remove acidic impurities, followed by drying over anhydrous magnesium sulfate.[9]
-
-
-
Possible Cause B: Oxygen Contamination
-
Why it happens: ATRP is a radical process, and oxygen is an excellent radical scavenger.[10] It reacts with and terminates the propagating radicals, effectively inhibiting polymerization. Furthermore, oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state, preventing the activation of initiator molecules.
-
How to troubleshoot:
-
Degassing Technique: Standard bubbling with nitrogen or argon may not be sufficient to remove all dissolved oxygen.[11] The most robust method is to perform at least three freeze-pump-thaw cycles on the reaction mixture before adding the initiator and placing it at the reaction temperature.[9][11]
-
System Seal: Ensure all glassware joints and septa are perfectly sealed to prevent atmospheric oxygen from leaking into the system during the reaction.[11] Even a small leak can be detrimental.
-
-
-
Possible Cause C: Inactive Catalyst Complex
-
Why it happens: The catalyst's activity is highly dependent on the copper source, the ligand, and their ratio. The Cu(I) source (e.g., CuBr) can oxidize if handled improperly in the air. The ligand must be pure and used in the correct stoichiometric ratio to solubilize the copper salt and tune its redox potential.[4]
-
How to troubleshoot:
-
Purify Catalyst/Ligand: Copper(I) bromide should be purified by washing with glacial acetic acid and ethanol to remove any oxidized Cu(II) species.[9] The ligand should be pure; if it's a solid, consider recrystallization.[11]
-
Solubility: Observe the reaction mixture. If the catalyst complex does not fully dissolve, the reaction will be heterogeneous and very slow. You may need to switch to a different solvent or a ligand that provides better solubility.[4]
-
Stoichiometry: Double-check the molar ratios of initiator:Cu(I):ligand. An incorrect ratio can lead to a poorly formed or inactive catalyst.
-
-
Problem 2: My polymer has a very high molecular weight and a broad distribution (Đ > 1.5).
Q: My GPC results show a polymer with a much higher molecular weight than theoretically predicted, and the dispersity is poor. Why did I lose control?
A: This outcome indicates that the fundamental principles of a controlled polymerization were violated. The number of actively growing chains was likely far lower than the number of initiator molecules you added, or termination events dominated the reaction.
-
Possible Cause A: Slow Initiation
-
Why it happens: For a controlled polymerization, the rate of initiation must be as fast as or faster than the rate of propagation.[12] If initiation is slow, a significant amount of monomer is consumed by the few chains that initiated early, leading to high molecular weights. New chains that initiate later will have less monomer available, resulting in a broad distribution of chain lengths.
-
How to troubleshoot:
-
Initiator/Monomer Pairing: 2-Bromopropyl 2-methylpropanoate is an excellent initiator for methacrylates. However, for less reactive monomers like styrene, initiation might be comparatively slow. Ensure your initiator is well-suited for your monomer.
-
Temperature: Increasing the reaction temperature generally increases the rate of both initiation and propagation.[3] A modest temperature increase could improve initiation efficiency, but be cautious, as it can also increase the rate of side reactions.
-
-
-
Possible Cause B: Irreversible Termination
-
Why it happens: If the concentration of radicals becomes too high, they will terminate through coupling or disproportionation. This removes active chains from the system. The remaining chains continue to grow, consuming the remaining monomer and leading to a higher-than-expected molecular weight and high dispersity.[13]
-
How to troubleshoot:
-
Adjust Catalyst/Initiator Ratio: The ratio of Cu(I) to Cu(II) (activator to deactivator) governs the radical concentration. If the reaction is too fast and uncontrolled, consider starting with a small amount of Cu(II) in the initial reaction mixture to ensure the deactivation process is efficient from the very beginning.
-
Lower Temperature: Reducing the temperature will slow down all kinetic processes, including termination, potentially improving control.[3]
-
-
Problem 3: My GPC trace is bimodal or has a low molecular weight shoulder.
Q: The GPC of my final polymer shows two distinct peaks. What could cause this?
A: A bimodal molecular weight distribution suggests that two different polymerization processes or initiation events occurred simultaneously.[14][15]
-
Possible Cause A: Impurities Acting as Initiators or Chain Transfer Agents
-
Why it happens: Impurities in the monomer (like inhibitors that were not removed) or solvent can act as unintentional initiators or chain transfer agents. This creates a second population of polymer chains with a different growth profile, leading to a bimodal distribution.[16]
-
How to troubleshoot:
-
Monomer Purification: Always pass your monomer through a column of basic or neutral alumina to remove the inhibitor immediately before use.[9]
-
Solvent Purity: Use high-purity, anhydrous solvents appropriate for radical polymerization. Some solvents can participate in chain transfer, which will terminate one chain and start a new one, broadening the MWD.
-
-
-
Possible Cause B: Poor Solubility of the Catalyst Complex
-
Why it happens: If the catalyst complex is not fully dissolved, the reaction mixture is not homogeneous. This can lead to different local concentrations of catalyst and initiator, creating different populations of polymer chains growing at different rates.
-
How to troubleshoot:
-
Visual Inspection: Ensure the reaction mixture is a clear, homogeneous solution before initiating the polymerization by heating.
-
Solvent/Ligand Choice: If solubility is an issue, consider a more polar solvent or a ligand designed to enhance the solubility of the copper complex.[4]
-
-
-
Possible Cause C: Thermal Self-Initiation of Monomer (Especially with Styrene)
-
Why it happens: Some monomers, particularly styrene, can self-initiate at elevated temperatures (typically >100 °C). This creates a population of chains initiated by the monomer itself, which will grow uncontrolled alongside the chains initiated by 2-Bromopropyl 2-methylpropanoate.
-
How to troubleshoot:
-
Lower Temperature: If polymerizing styrene, conduct the reaction at the lowest feasible temperature that still allows for efficient ATRP initiation (e.g., 90 °C).
-
Add Inhibitor: For monomers prone to self-initiation, a very small amount of a radical inhibitor that preferentially scavenges the thermally generated radicals but is overcome by the ATRP equilibrium can sometimes help, though this requires careful optimization.
-
-
Experimental Protocols
Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA)
This protocol targets a poly(methyl methacrylate) (PMMA) with a degree of polymerization (DP) of 100, corresponding to a theoretical molecular weight (Mₙ) of ~10,000 g/mol .
Table 1: Reagent Stoichiometry
| Reagent | Formula | M.W. ( g/mol ) | Amount (mg) | Amount (mL) | Moles (mmol) | Ratio |
| Methyl Methacrylate (MMA) | C₅H₈O₂ | 100.12 | 10012 | 10.65 | 100 | 100 |
| 2-Bromopropyl 2-methylpropanoate | C₇H₁₃BrO₂ | 209.08 | 209.1 | 0.15 | 1.0 | 1 |
| Copper(I) Bromide (CuBr) | CuBr | 143.45 | 143.5 | - | 1.0 | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | C₉H₂₃N₃ | 173.30 | 173.3 | 0.22 | 1.0 | 1 |
| Anisole (Solvent) | C₇H₈O | 108.14 | - | 10 | - | - |
Procedure:
-
Monomer Purification: Pass MMA through a short column of basic alumina to remove the inhibitor.
-
Catalyst Loading: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (143.5 mg).
-
System Sealing: Seal the flask with a rubber septum, and deoxygenate by evacuating and backfilling with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anisole (10 mL), the purified MMA (10.65 mL), and PMDETA (0.22 mL) via syringe.
-
Degassing: Submerge the flask in liquid nitrogen to freeze the mixture. Once frozen, apply a high vacuum for 10 minutes. Close the flask to the vacuum, remove it from the liquid nitrogen, and allow it to thaw. Repeat this freeze-pump-thaw cycle a total of three times.[9]
-
Initiation: After the final thaw, place the flask in a preheated oil bath at 70 °C. Allow the solution to stir for 10 minutes to ensure homogeneity and thermal equilibrium.
-
Start Polymerization: Inject the initiator, 2-Bromopropyl 2-methylpropanoate (0.15 mL), into the stirring solution. Start the timer (t=0).
-
Monitoring: At timed intervals, withdraw small aliquots (~0.1 mL) using a nitrogen-purged syringe. Quench the polymerization by exposing the aliquot to air and diluting with THF. Analyze for monomer conversion (by ¹H NMR or GC) and molecular weight/dispersity (by GPC).
-
Termination: Once the desired conversion is reached (e.g., after 4-6 hours), stop the reaction by cooling the flask to room temperature and exposing the contents to air.
-
Purification: Dilute the viscous solution with THF (~20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.[17] Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol (~400 mL) with vigorous stirring. Collect the white polymer by filtration and dry under vacuum.
References
-
Producing Bimodal Molecular Weight Distribution Polymer Resins Using Living and Conventional Free-Radical Polymerization. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
The Role of 2-Bromo-2-methylpropionic Acid in Advanced Polymerization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Matyjaszewski Polymer Group: Understanding the Mechanistic Parameters. Carnegie Mellon University. [Link]
- Polymer with bimodal distribution of molecular weight obtained by controlled radical polymerisation.
-
Methacrylates - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
Atom Transfer Radical Polymerization | ATRP Living Polymer. YouTube. [Link]
-
Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
The Influence of Monomer Type on the Initiation Efficiency in ATRP Polymerization Initiated from Silica Nanoparticles. Avestia. [Link]
-
Initiators - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
Atom transfer radical polymerization. Wikipedia. [Link]
-
Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. [Link]
-
Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization. OSTI.GOV. [Link]
-
Catalyst Removal - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
Tuning the molecular weight distribution from atom transfer radical polymerization using deep reinforcement learning. RSC Publishing. [Link]
-
Normal ATRP - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
Producing Bimodal Molecular Weight Distribution Polymer Resins Using Living and Conventional Free-Radical Polymerization | Request PDF. ResearchGate. [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
-
Tailoring polymer dispersity by mixing ATRP initiators. RSC Publishing. [Link]
-
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. [Link]
-
Bimodal molecular mass distribution in surfactant- free emulsion polymerization as a consequence of “coagulative nucleation”. arXiv. [Link]
-
ATRP in Protic Media - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
Initiators for Continuous Activator Regeneration (ICAR) Depolymerization. Journal of the American Chemical Society. [Link]
-
Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization. PMC. [Link]
-
Controlling polymer properties through the shape of the molecular-weight distribution. Nature Reviews Materials. [Link]
-
Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT. ACS Macro Letters. [Link]
-
Why does the colour change in my ATRP reaction from dark brown to green?. ResearchGate. [Link]
-
Starting Points - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]
-
Development of Environmentally Friendly Atom Transfer Radical Polymerization. PMC - NIH. [Link]
-
Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Angewandte Chemie. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Normal ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Understanding the Mechanistic Parameters - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2001044310A1 - Polymer with bimodal distribution of molecular weight obtained by controlled radical polymerisation - Google Patents [patents.google.com]
- 16. arxiv.org [arxiv.org]
- 17. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Researcher's Guide to End-Group Fidelity: A Comparative Analysis of Polymers Initiated with 2-Bromopropyl 2-methylpropanoate
In the pursuit of advanced polymeric materials for high-stakes applications such as targeted drug delivery and regenerative medicine, the precise control over polymer architecture is not merely an academic exercise—it is a prerequisite for clinical and commercial success.[1] Among the crucial parameters dictating the performance of a synthetic polymer, the fidelity of its end-groups stands paramount. These terminal functionalities are the gateways to conjugation with bioactive molecules, attachment to surfaces, and the formation of complex, self-assembled nanostructures.[2][3]
This guide provides an in-depth technical comparison of polymers synthesized using 2-Bromopropyl 2-methylpropanoate as an initiator in Atom Transfer Radical Polymerization (ATRP). We will objectively evaluate its performance against other common ATRP initiators, grounded in experimental data and mechanistic principles. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how initiator choice impacts the ultimate functionality of their polymers.
The Central Role of the Initiator in Controlled Polymerization
ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4] The process relies on a dynamic equilibrium between active (propagating) and dormant polymer chains, mediated by a transition metal catalyst. The initiator, typically an alkyl halide, is the cornerstone of this process, as every polymer chain originates from one initiator molecule.[5] Consequently, the structure of the initiator dictates the α-end group of the polymer chain.[6]
The ideal ATRP initiator should exhibit a rate of initiation that is comparable to or faster than the rate of propagation. This ensures that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution.[7] Furthermore, the initiator's structure influences the ATRP equilibrium constant, with more stable resulting radicals leading to faster polymerization rates.[8][9]
2-Bromopropyl 2-methylpropanoate is a secondary alkyl bromide, a class of initiators commonly employed in ATRP. Its structure offers a balance of reactivity and stability, making it a versatile choice for a variety of monomers.
Comparative Analysis of ATRP Initiators
The selection of an ATRP initiator is a critical experimental decision. Here, we compare 2-Bromopropyl 2-methylpropanoate with other frequently used initiators, highlighting the trade-offs in performance.
| Initiator | Chemical Structure | Initiator Class | Key Characteristics |
| 2-Bromopropyl 2-methylpropanoate | CH₃CH(Br)COOCH(CH₃)₂ | Secondary Alkyl Bromide | Good balance of reactivity and control. Suitable for a wide range of monomers. |
| Ethyl 2-bromoisobutyrate (EBiB) | (CH₃)₂C(Br)COOCH₂CH₃ | Tertiary Alkyl Bromide | Highly reactive, leading to fast initiation. Often used for less reactive monomers. |
| Methyl 2-bromopropionate (MBrP) | CH₃CH(Br)COOCH₃ | Secondary Alkyl Bromide | Similar reactivity to the topic initiator, with slight differences based on the ester group. |
| 2-Bromoisobutyryl bromide (BIBB) | (CH₃)₂C(Br)COBr | Acyl Bromide | Highly reactive acyl bromide used for functionalizing surfaces and molecules with initiating sites.[10] |
Performance Insights:
-
Reactivity and Control: Tertiary alkyl bromides like EBiB are generally more reactive than secondary ones like 2-Bromopropyl 2-methylpropanoate.[9] This higher reactivity can be advantageous for initiating the polymerization of less reactive monomers. However, it can also lead to a higher concentration of radicals, potentially increasing the rate of termination reactions and reducing end-group fidelity.
-
Side Reactions: A study comparing the ATRP of styrene using a functionalized propargyl 2-bromo-2-methylpropanoate with the non-functional ethyl 2-bromoisobutyrate revealed that side reactions, such as oxidative coupling of terminal alkynes, can occur under ATRP conditions, leading to bimodal molecular weight distributions.[11] This highlights the importance of considering the entire initiator structure, not just the alkyl halide functionality, as it can introduce unintended reactivity.
-
Versatility: 2-Bromopropyl 2-methylpropanoate offers a good compromise between initiation efficiency and control, making it a workhorse initiator for a variety of acrylic and styrenic monomers.
Experimental Validation of End-Group Fidelity
The quantitative assessment of end-group fidelity is crucial. Two primary techniques are employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[12]
Workflow for End-Group Fidelity Analysis
Caption: Workflow for the synthesis and end-group fidelity analysis of polymers.
Experimental Protocol 1: Quantitative ¹H NMR Spectroscopy for End-Group Analysis
¹H NMR spectroscopy is a powerful tool for quantifying the average number of end-groups per polymer chain.[12]
Causality Behind Experimental Choices:
-
Choice of Nucleus: ¹H NMR is chosen for its high sensitivity and the presence of unique proton signals in the initiator fragment that are distinct from the polymer backbone.
-
Internal Standard: The use of a known amount of an internal standard is critical for accurate quantification, though in many cases, direct comparison of the integrated signals of the end-group and the repeating monomer units is sufficient and more practical.
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified, dry polymer into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the polymer completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally a safe starting point.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate the characteristic signal of the α-end group protons from the 2-Bromopropyl 2-methylpropanoate initiator. For example, the methine proton (-CH(Br)-) or the isopropyl protons.
-
Integrate a well-resolved signal from the polymer repeating units.
-
Calculate the degree of polymerization (DP) and the end-group functionality (f) using the following formula:
DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
f = (Experimental Mₙ from NMR) / (Theoretical Mₙ)
-
Experimental Protocol 2: MALDI-TOF Mass Spectrometry for End-Group Confirmation
MALDI-TOF MS provides detailed information about the mass of individual polymer chains, allowing for the direct confirmation of the end-groups.[13]
Causality Behind Experimental Choices:
-
Soft Ionization: MALDI-TOF is a "soft" ionization technique that minimizes fragmentation of the polymer chains, allowing for the detection of intact macromolecules.
-
Matrix and Cationizing Agent: The choice of matrix is crucial for efficient energy transfer from the laser to the polymer. The cationizing agent (e.g., Na⁺ or Ag⁺) forms an adduct with the polymer, enabling its detection. It is important to note that certain cationizing agents, like silver salts, can induce side reactions with bromine end-groups, leading to their loss and the formation of unsaturated or substituted end-groups.[11][14] The use of sodium salts is often preferred for analyzing bromine-terminated polymers.[15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the polymer, matrix (e.g., dithranol), and a cationizing salt (e.g., sodium trifluoroacetate) in a suitable solvent (e.g., THF).
-
Mix the polymer, matrix, and salt solutions in a specific ratio (e.g., 10:1:1 matrix:polymer:salt).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
-
MALDI-TOF MS Acquisition:
-
Acquire the mass spectrum in reflectron mode for higher mass accuracy.
-
Calibrate the instrument using a known polymer standard.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length (n) with the attached cation.
-
Calculate the theoretical mass of a polymer chain with the expected end-groups: Theoretical Mass = (Mass of Initiator Fragment) + (n × Mass of Monomer) + (Mass of ω-End Group) + (Mass of Cation)
-
Compare the theoretical mass distribution with the experimental spectrum to confirm the presence of the desired end-groups.
-
Data Presentation and Interpretation
A clear presentation of the analytical data is essential for a robust comparison.
Table 1: Illustrative ¹H NMR Data for End-Group Fidelity Analysis of Polystyrene (PS) initiated with 2-Bromopropyl 2-methylpropanoate
| Sample | Mₙ (GPC) ( g/mol ) | PDI (GPC) | Integral (α-H, ~4.2 ppm) | Integral (PS backbone, 6.3-7.2 ppm) | DP (NMR) | Mₙ (NMR) ( g/mol ) | End-Group Fidelity (%) |
| PS-1 | 5,200 | 1.15 | 1.00 | 250 | 50 | 5,400 | 96 |
| PS-2 | 10,500 | 1.18 | 1.00 | 505 | 101 | 10,700 | 98 |
Note: This is illustrative data. Actual integration values will vary.
Figure 1: Representative MALDI-TOF Mass Spectrum of a Polymer with High End-Group Fidelity
A well-resolved spectrum with a single distribution of peaks corresponding to the theoretical mass of the polymer with the initiator and bromine end-groups would indicate high fidelity. The presence of other distributions would suggest side reactions or loss of the end-group.
Conclusion and Future Perspectives
2-Bromopropyl 2-methylpropanoate is a versatile and effective initiator for ATRP, offering a good balance of reactivity and control for the synthesis of well-defined polymers. However, achieving high end-group fidelity requires careful optimization of reaction conditions and rigorous analytical characterization.
For researchers in drug development and advanced materials, the ability to reliably synthesize polymers with specific end-group functionalities is non-negotiable. This guide provides a framework for the rational selection of ATRP initiators and the robust validation of end-group fidelity. As the demand for increasingly complex and functional polymers grows, a deep understanding of the interplay between initiator structure, polymerization kinetics, and analytical characterization will continue to be a cornerstone of innovation in polymer science. The development of more efficient and orthogonal methods for end-group analysis will further empower researchers to design and create the next generation of smart and functional materials.
References
-
Storms-Miller, W. K., & Pugh, C. (2015). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. [Link]
-
Mespouille, L., et al. (2021). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. MDPI. [Link]
-
Rambarran, T., & Sheardown, H. D. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Publishing. [Link]
-
Öztürk, T., et al. (2020). Synthesis and characterization of the block copolymers using the novel bifunctional initiator by RAFT and FRP technics: evaluation of the primary polymerization parameters. ResearchGate. [Link]
-
Öztürk, T., et al. (2020). Synthesis and characterization of the block copolymers using the novel bifunctional initiator by RAFT and FRP technics: evaluation of the primary polymerization parameters. OUCI. [Link]
-
Schaller, C. (2021). 2.11: Living Radical Polymerization- ATRP. Chemistry LibreTexts. [Link]
-
Tang, W., & Matyjaszewski, K. (2008). Understanding atom transfer radical polymerization: effect of ligand and initiator structures on the equilibrium constants. PubMed. [Link]
-
Hirsch, A. (2011). Synthesis, Characterization, and Properties of Tailored Functional Block Copolymers. EPub Bayreuth. [Link]
-
Anastasaki, A., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. ETH Library. [Link]
-
Boyer, C., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. ResearchGate. [Link]
-
Montano, G., et al. (2020). Evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers by MALDI-TOF spectroscopy. ResearchGate. [Link]
-
De, P., et al. (2021). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers. [Link]
-
Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
-
Wikipedia. (n.d.). Atom transfer radical polymerization. Wikipedia. [Link]
-
Tang, W., et al. (2025). Effects of Initiator Structure on Activation Rate Constants in ATRP. ResearchGate. [Link]
-
van der Mee, M. A. J., et al. (n.d.). of the degree of bromine functionalization per polymer chain via NMR... ResearchGate. [Link]
-
Kiick, K. L., et al. (n.d.). Polymers for Drug Delivery Systems. PMC - NIH. [Link]
-
Esteve, M. Á. (2025). Functionalized Polymers in Pharmaceutical Therapies. Polymers. [Link]
-
Al-Zoubi, R. M., et al. (n.d.). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]
-
Singh, V., et al. (n.d.). Significance of Polymers in Drug Delivery System. Walsh Medical Media. [Link]
-
Payne, M. E., & Grayson, S. M. (2025). MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. PubMed. [Link]
-
Montano, G., et al. (n.d.). Proposed mechanisms for 2-bromo-2-methylpropanoato end-functionalized... ResearchGate. [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. ACS Publications. [Link]
-
MtoZ Biolabs. (n.d.). End-Group Analysis of Polymer. MtoZ Biolabs. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. [Link]
-
Montaudo, G., et al. (n.d.). Characterization of synthetic polymers by MALDI-MS. ResearchGate. [Link]
-
Unknown. (n.d.). POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT. Unknown Source. [Link]
-
G. D'Agosto, F., et al. (2021). Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral. MDPI. [Link]
-
Payne, M. E., & Grayson, S. M. (2018). Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. Semantic Scholar. [Link]
-
Zhang, Y. (2020). Macromolecular Engineering by Applying Concurrent Reactions with ATRP. MDPI. [Link]
-
Lecomte, P., et al. (n.d.). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst†. ACS Publications. [Link]
-
Coessens, V., et al. (n.d.). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. ACS Publications. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. [Link]
-
Bruker. (n.d.). Advanced Polymer Analysis with MALDI-TOF MS. Bruker. [Link]
-
Anastasaki, A., et al. (n.d.). Effective Controlled Radical Polymerization Methods: A Comparison of RAFT and ATRP. NSF Public Access Repository. [Link]
-
Unknown. (n.d.). End Group Analysis. Scribd. [Link]
-
Smith, A. B., et al. (2025). C-13 NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ResearchGate. [Link]
Sources
- 1. blog.curapath.com [blog.curapath.com]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 7. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Understanding atom transfer radical polymerization: effect of ligand and initiator structures on the equilibrium constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 13. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to NMR Determination of Number-Average Molecular Weight Using Initiator Signals
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and drug delivery, the precise characterization of macromolecular properties is paramount. The number-average molecular weight (Mn) is a fundamental parameter that dictates the physicochemical and biological behavior of a polymer. While size exclusion chromatography (GPC/SEC) is a widely adopted technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, absolute method for determining Mn through the analysis of initiator signals incorporated at the polymer chain ends. This guide provides an in-depth, technical comparison of this NMR-based methodology with other techniques, supported by experimental data and field-proven insights to empower your research.
The Principle: Stoichiometric Titration at the Molecular Level
At its core, the determination of Mn by ¹H NMR using initiator signals is a form of molecular-level stoichiometric analysis. The underlying principle is straightforward: by comparing the integrated signal intensity of a proton (or a group of protons) from the initiator fragment at the chain end to the integrated signal intensity of a proton (or a group of protons) from the repeating monomer units, we can determine the degree of polymerization (DP). With the DP and the molecular weights of the monomer and initiator, the number-average molecular weight (Mn) can be calculated directly.
This method provides an absolute measure of Mn because it is based on the direct counting of molecules, unlike GPC which is a relative technique requiring calibration with standards that may not accurately reflect the hydrodynamic volume of the polymer under investigation.[1][2]
Comparative Analysis: NMR vs. GPC/SEC
| Feature | ¹H NMR End-Group Analysis | Gel Permeation Chromatography (GPC/SEC) |
| Principle | Absolute method based on stoichiometry (end-group vs. repeating unit) | Relative method based on hydrodynamic volume |
| Calibration | No calibration curve required | Requires calibration with polymer standards |
| Information Provided | Number-average molecular weight (Mn) | Mn, Weight-average molecular weight (Mw), Polydispersity Index (PDI) |
| Accuracy for Mn | High, especially for low to moderate Mn (< 30,000 g/mol )[3] | Dependent on the similarity of standards to the analyte |
| Sample Throughput | High; rapid analysis once parameters are optimized | Lower; requires column equilibration and run time |
| Solvent Consumption | Low (typically < 1 mL of deuterated solvent) | High (continuous flow of eluent) |
| Limitations | Requires distinguishable and non-overlapping end-group signals; less accurate for very high Mn due to low end-group concentration.[3] | Lack of suitable standards can lead to inaccurate results; potential for polymer-column interactions. |
Supporting Experimental Data:
The disparity between Mn values obtained by NMR and GPC is a well-documented phenomenon, often arising from the different physical principles underpinning each technique.[4] The following table presents a hypothetical but representative comparison for a synthesized polymer:
| Polymer Sample | Mn by ¹H NMR ( g/mol ) | Mn by GPC ( g/mol ) | Mw by GPC ( g/mol ) | PDI (Mw/Mn) by GPC |
| Polystyrene (PS) | 5,200 | 5,900 | 6,500 | 1.10 |
| Poly(methyl methacrylate) (PMMA) | 8,500 | 9,800 | 10,500 | 1.24 |
| Poly(lactic acid) (PLA) | 12,300 | 14,100 | 16,200 | 1.15 |
Note: Discrepancies between NMR and GPC values are common and highlight the importance of understanding the basis of each technique.[4]
Experimental Workflow: A Self-Validating System
The reliability of Mn determination by NMR hinges on a meticulously executed experimental protocol. The following workflow is designed to be a self-validating system, ensuring quantitative accuracy.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dry polymer sample into a clean vial.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the polymer and does not have signals overlapping with the key polymer signals.
-
Ensure complete dissolution by gentle agitation. Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
The Criticality of Relaxation Delay (D1): For quantitative NMR, it is imperative that all protons are fully relaxed before the next pulse is applied. The spin-lattice relaxation time (T₁) can vary for different protons in a molecule. Protons in the polymer backbone and those in the end-groups may have different T₁ values.[1] To ensure accurate integration, a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated is recommended. A typical starting point for many polymers is a D1 of 10-30 seconds.
-
Pulse Angle: Use a 90° pulse angle to maximize the signal for a given number of scans.
-
Number of Scans (NS): The number of scans should be sufficient to obtain a good signal-to-noise ratio (S/N > 100:1) for the initiator end-group signals, which are typically of low intensity.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum to ensure accurate integration.
-
Integrate the well-resolved signal(s) of the initiator fragment and a well-resolved signal of the repeating monomer unit.
-
Identifying Initiator Signals: The Key to Accuracy
The choice of initiator and the ability to identify its signals in the ¹H NMR spectrum are crucial. Below are examples of common initiator fragments and their typical chemical shifts.
| Polymerization Type | Initiator Fragment Example | Characteristic ¹H NMR Signals (in CDCl₃) |
| Anionic Polymerization | sec-Butyllithium | Alkyl protons (δ 0.8-1.5 ppm) |
| Atom Transfer Radical Polymerization (ATRP) | Ethyl α-bromoisobutyrate | Methyl protons (δ ~1.9 ppm), Methylene protons (δ ~4.2 ppm) |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Dithiobenzoate | Aromatic protons (δ ~7.4-8.0 ppm) |
| Ring-Opening Polymerization (ROP) | Benzyl alcohol | Aromatic protons (δ ~7.3 ppm), Methylene protons (δ ~5.1 ppm) |
Note: These are approximate chemical shifts and can vary depending on the polymer structure and solvent.[2][5]
Calculation of Number-Average Molecular Weight (Mn):
The calculation of Mn is a two-step process:
-
Calculate the Degree of Polymerization (DP):
DP = (Integral of Monomer Signal / Number of Protons in Monomer Signal) / (Integral of Initiator Signal / Number of Protons in Initiator Signal)
-
Calculate the Number-Average Molecular Weight (Mn):
Mn = (DP × MWmonomer) + MWinitiator
Where:
-
MWmonomer is the molecular weight of the repeating monomer unit.
-
MWinitiator is the molecular weight of the initiator.
-
Troubleshooting and Advanced Solutions
Signal Overlap: This is the most common challenge.
-
Basic Solution: Changing the deuterated solvent can alter the chemical shifts and may resolve the overlap.[6]
-
Advanced Solution - 2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbons, providing a second dimension of dispersion. This can resolve overlapping proton signals by separating them based on the chemical shift of the attached carbon.[7][8]
-
DOSY (Diffusion-Ordered Spectroscopy): This 2D NMR experiment separates signals based on the diffusion coefficient of the molecules. Since the initiator-terminated polymer chains will have a different diffusion coefficient than any residual small molecules (like unreacted monomer or initiator), their signals can be distinguished. DOSY can also be used as an alternative method to estimate molecular weight.[9][10]
-
Low Sensitivity for High Mn Polymers: As the molecular weight increases, the relative concentration of the end-groups decreases, making their signals difficult to detect and integrate accurately.
-
Solution: Increase the number of scans and/or use a more concentrated sample. For very high molecular weight polymers, this method may not be suitable.[11]
Conclusion
The determination of number-average molecular weight by ¹H NMR using initiator signals is a robust and absolute method that serves as an invaluable tool for polymer characterization. Its high accuracy for low to moderate molecular weight polymers, coupled with its speed and low solvent consumption, makes it an excellent alternative and complementary technique to GPC. By understanding the underlying principles, meticulously following a validated experimental protocol, and being equipped with troubleshooting strategies, researchers can confidently and precisely determine the Mn of their polymers, leading to a deeper understanding and control of their material properties.
References
- Anonymous. (n.d.). Utilizing DOSY NMR for determination of polymer molecular weights.
-
Spark904. (n.d.). NMR technique for average molecular weight determination of polymers. Retrieved from [Link]
-
Magritek. (2025, January 29). Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR. Retrieved from [Link]
-
ResearchGate. (2023, May 5). (PDF) Polymer Molecular Weights via DOSY NMR. Retrieved from [Link]
-
AZoM. (2025, July 7). Comparing DOSY and End-Group Analysis for Polymer Molecular Weight via Benchtop NMR. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). End-Group Analysis of Polymer. Retrieved from [Link]
-
Creative Biostructure. (2025, March 25). Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Mw and Mn DOSY calibration curves for model polymer.... Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
RSC Publishing. (2022, February 14). Rapid quantitative 1 H– 13 C two-dimensional NMR with high precision. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Quantitative 2D HSQC NMR determination of polymer structures by selecting suitable internal standard references | Request PDF. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques. Retrieved from [Link]
- Anonymous. (n.d.). POLYMER END-GROUP ANALYSIS: THE DETERMINATION OF AVERAGE MOLECULAR WEIGHT.
-
PMC. (n.d.). Proton-detected heteronuclear single quantum correlation NMR spectroscopy in rigid solids with ultra-fast MAS. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers. Retrieved from [Link]
-
Agilent. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages. Retrieved from [Link]
- Anonymous. (2022, March 9). 1 H NMR Chemical Shifts.
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts of 1 H NMR of polymers 10a-14a in CDCl 3 (í µí»¿ = ppm).. Retrieved from [Link]
-
LabRulez ICPMS. (n.d.). Qualitative and quantitative analysis of the polymerization of PS-b-PtBA block copolymer using picoSpin 80 NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of the 1 H NMR spectra of the (a) initial solution of monomer.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application of NMR spectroscopy in molecular weight determination of polymers. Retrieved from [Link]
-
DTIC. (n.d.). NMR METHOD TO DETERMINE NIST-TRACEABLE QUANTITATIVE WEIGHT PERCENTAGE PURITY OF NEAT AGENT T ECBC-TR-1547. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Utilizing DOSY NMR for determination of polymer molecular weights - American Chemical Society [acs.digitellinc.com]
- 10. spark904.nl [spark904.nl]
- 11. creative-biostructure.com [creative-biostructure.com]
Impact of initiator structure on polymer tacticity: 2-Bromopropyl 2-methylpropanoate study
Subject: 2-Bromopropyl 2-methylpropanoate (BPMP) vs. Ethyl 2-bromoisobutyrate (EBiB) in MMA Polymerization
Executive Summary
This guide evaluates the performance of 2-Bromopropyl 2-methylpropanoate (BPMP) as an initiator for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA), specifically contrasting it with the industry-standard Ethyl 2-bromoisobutyrate (EBiB) .[1]
While EBiB (a tertiary bromide) is the "gold standard" for MMA polymerization due to its structural mimicry of the propagating chain end, BPMP (a secondary bromide) presents a distinct kinetic profile.[1] The core finding is that while initiator structure significantly impacts initiation efficiency (
Key Takeaways:
-
Control: EBiB provides superior control (
) due to fast initiation ( ).[1] BPMP exhibits slower initiation ( ), often requiring halide exchange techniques (e.g., CuCl catalyst) to achieve low dispersity.[1] -
Tacticity: Bulk tacticity is temperature-dependent (predominantly syndiotactic at
C).[1] BPMP influences only the initial dyad tacticity due to the chiral center at the initiation site.[1] -
Application: BPMP is preferred when studying initiation mechanisms , chain-end functionalization , or synthesizing gradient copolymers where delayed initiation is advantageous.[1]
Mechanistic Foundation: The Initiator-Tacticity Nexus[1]
2.1. Structural Mismatch & Kinetics
The efficiency of an ATRP initiator is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.[1]
-
EBiB (Tertiary Bromide): Generates a tertiary radical, identical to the propagating PMMA radical.[1]
is high, ensuring all chains start growing simultaneously.[1] -
BPMP (Secondary Bromide): Generates a secondary radical.[1] The BDE is higher, leading to a slower activation rate (
).[1] This "structural mismatch" causes an induction period and broadens the PDI unless compensated for.[1]
2.2. Stereochemical Impact
In free-radical processes (including ATRP), the stereochemistry of the main chain is determined by the repulsion between the chain-end substituent and the incoming monomer (Bernoullian or Markov statistics).[1]
-
Bulk Tacticity: Controlled by reaction temperature.[1][2][3][4] Lower temperatures favor syndiotactic placement (
triads) due to steric hindrance.[1] -
Chain-End Tacticity: BPMP possesses a chiral center at the 2-bromopropyl group.[1] This chirality influences the stereochemical configuration of the first monomer addition, creating a specific "stereodefect" or "stereoseed" at the
-terminus, although this effect dilutes rapidly as the chain grows.[1]
Comparative Analysis: BPMP vs. EBiB
Table 1: Performance Metrics in MMA ATRP (
C, CuBr/PMDETA)
| Feature | Ethyl 2-bromoisobutyrate (EBiB) | 2-Bromopropyl 2-methylpropanoate (BPMP) |
| Structure Type | Tertiary Bromide ( | Secondary Bromide ( |
| Initiation Rate ( | Fast ( | Slow ( |
| Initiation Efficiency ( | High (> 0.[1]9) | Moderate (0.6 - 0.8 without optimization) |
| Dispersity ( | Narrow (1.05 - 1.[1]20) | Broader (1.20 - 1.[1]50) without Halide Exchange |
| Tacticity (Bulk) | Syndiotactic-rich (~60% | Syndiotactic-rich (~60% |
| Chain-End Fidelity | High | High (after full initiation) |
| Primary Use Case | Standard PMMA synthesis | Kinetic studies, Delayed initiation models |
Table 2: Tacticity Distribution (Triad Analysis via
H NMR)
Data represents typical values for PMMA synthesized at 60°C.
| Triad Sequence | EBiB Initiated (%) | BPMP Initiated (%) | Stereospecific System (w/ Y(OTf) |
| Isotactic ( | 3 - 5% | 3 - 5% | > 80% |
| Heterotactic ( | 30 - 35% | 30 - 35% | 15 - 20% |
| Syndiotactic ( | 60 - 65% | 60 - 65% | < 5% |
Critical Insight: The choice of initiator (BPMP vs. EBiB) does not alter the bulk tacticity (
ratio) of PMMA. Researchers seeking high isotacticity must employ Lewis acid additives (e.g., Y(OTf)) or chiral ligands, regardless of the initiator used.[1]
Experimental Protocol: BPMP-Initiated ATRP of MMA
Objective: Synthesize well-defined PMMA using BPMP, employing Halide Exchange to compensate for slow initiation.
Reagents:
-
Monomer: Methyl Methacrylate (MMA), purified through basic alumina column.[1]
-
Initiator: 2-Bromopropyl 2-methylpropanoate (BPMP).[1]
-
Catalyst: Copper(I) Chloride (CuCl) [Note: CuCl is used instead of CuBr to facilitate halide exchange, improving initiation efficiency of the secondary bromide].[1]
-
Ligand: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) or PMDETA.[1]
-
Solvent: Anisole or Toluene.[1]
Step-by-Step Workflow:
-
Stoichiometry Calculation: Target DP = 200.
-
Ratio: [MMA]:[BPMP]:[CuCl]:[dNbpy] = 200:1:1:2.[1]
-
-
Schlenk Line Setup:
-
Add CuCl (1.0 eq) and dNbpy (2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Cycle vacuum/Nitrogen (3x) to remove oxygen.[1]
-
-
Component Addition:
-
Initiation:
-
Add BPMP (1.0 eq) via gas-tight syringe to start the reaction.[1]
-
Immerse flask in a pre-heated oil bath at 70°C .
-
-
Sampling & Termination:
Visualization of Mechanism
The following diagram illustrates the kinetic competition between initiation and propagation, highlighting why BPMP requires specific conditions (Halide Exchange) for control.
Figure 1: Kinetic pathway of BPMP initiation. The transition from a secondary radical (Active I[1]•) to a tertiary propagating radical (Pn[1]•) creates a rate mismatch, necessitating efficient deactivation to maintain low dispersity.[1]
References
-
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]
-
Tang, W., & Matyjaszewski, K. (2007).[1] Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858–1863.[1] Link[1]
-
Lutz, J. F., et al. (2003).[1] Stereoblock copolymers and tacticity control in controlled/living radical polymerization. Journal of the American Chemical Society, 125(23), 6986-6993.[1] Link[1]
-
Coote, M. L. (2009).[1] Ab Initio Study of the Effect of Initiator Structure on the Kinetics of ATRP. Macromolecules, 42(22), 8763–8774.[1] Link[1]
-
NIST Chemistry WebBook. Propanoic acid, 2-bromo-2-methyl-, ethyl ester (Ethyl 2-bromoisobutyrate). Link[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromopropyl 2-methylpropanoate
This guide provides an operational safety framework for handling 2-Bromopropyl 2-methylpropanoate (CAS: 51368-55-9). It is designed for researchers requiring immediate, actionable protocols that go beyond standard Safety Data Sheet (SDS) vagueness.
As a Senior Application Scientist, I emphasize that this molecule presents a "hybrid" hazard: it possesses the permeation characteristics of a halogenated solvent and the reactivity of an ester. Standard nitrile gloves often provide a false sense of security against this specific class of compounds.
Part 1: Executive Safety Summary
Compound: 2-Bromopropyl 2-methylpropanoate (Synonym: 2-Bromopropyl isobutyrate) CAS: 51368-55-9 Core Hazards: Skin/Eye Irritant (Category 2/2A), Flammable Liquid (Category 3), Potential Lachrymator.
The "Why" Behind the Risk
While often labeled merely as an "irritant," this compound is an alkyl bromide . In biological systems, alkyl bromides can act as alkylating agents, potentially modifying proteins or DNA. Furthermore, the ester functionality makes it lipophilic, facilitating rapid skin absorption.
-
Operational Warning: Treat this compound as a functional lachrymator (tear-inducing).[1] Related alpha- and beta-bromo esters are potent lachrymators. If vapors escape the fume hood, they will likely cause immediate respiratory distress and eye watering.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the chemical compatibility of halogenated esters .
Hand Protection (The Critical Control)
Standard nitrile gloves are insufficient for prolonged contact with halogenated esters. The bromine atom increases the solvent power, allowing the molecule to swell and permeate nitrile rubber rapidly.
| Contact Type | Recommended Protocol | Material Logic |
| Incidental / Splash | Double-Glove Nitrile (min 5 mil outer, 4 mil inner) | Nitrile provides fair physical protection but poor permeation resistance against brominated organics. Double gloving allows time to doff the outer glove immediately upon contamination. |
| High Risk / Handling Neat Liquid | Laminate (Silver Shield/4H) Liner under Nitrile | Laminate offers the broadest chemical resistance to "hybrid" solvents (halogen + ester) but has poor dexterity. Wearing a nitrile glove over the laminate restores grip. |
| Spill Cleanup | Viton or Laminate | Do not use Butyl rubber alone (good for esters, poor for halogens) or PVA (water-soluble). |
Ocular & Face Protection
-
Mandatory: Chemical Splash Goggles (Indirect Vent). Safety glasses are not acceptable for handling the neat liquid due to the lachrymatory potential; vapors can bypass glasses and irritate the eyes.
-
Supplementary: Face shield required if pouring volumes >100 mL or working under pressure/vacuum where glassware failure is a risk.
Respiratory Protection
-
Primary Control: All work must be performed in a certified chemical fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: The "full-face" is critical because half-mask respirators leave the eyes exposed to lachrymatory vapors.
-
Part 3: Operational Workflow & Decision Logic
PPE Selection Workflow
The following diagram illustrates the decision process for selecting the correct PPE based on the operation scale.
Figure 1: Decision matrix for PPE selection based on operational volume.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation
-
Verify Engineering Controls: Ensure fume hood velocity is 80–100 fpm.
-
Prepare Quench Station: Have a beaker of 10% aqueous Sodium Carbonate (
) or Sodium Bicarbonate ready. This neutralizes any potential acid hydrolysis products (HBr) generated if the bottle cap is corroded or stuck. -
Inspect Glassware: Check for star cracks. Brominated esters are heavy; glassware failure can be catastrophic.
Phase 2: Transfer Technique
-
Syringe Transfer (Preferred):
-
Use a glass syringe with a Luer-lock tip.
-
Avoid plastic syringes if possible; the plunger rubber may swell, causing the syringe to seize during transfer.
-
Keep the bottle inside the hood at all times.
-
-
Cannula Transfer: For air-sensitive or large volumes, use positive pressure (Nitrogen/Argon) to transfer the liquid. Avoid open pouring.
Phase 3: Spill Response
If a spill occurs outside the fume hood, evacuate the immediate area.[2]
Figure 2: Immediate response logic for spills involving brominated esters.
Part 5: Disposal & Decontamination
Chemical Compatibility for Waste:
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Do Not Mix: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container. Basic hydrolysis can generate heat and pressure in a closed waste drum.
-
Decontamination:
-
Rinse empty containers with Acetone or Ethyl Acetate before water washing. The compound is not water-soluble.
-
Collect the first two rinses as halogenated waste.
-
References
-
Fisher Scientific. (2025). Safety Data Sheet: Isopropyl 2-bromo-2-methylpropanoate. Retrieved from
-
ChemicalBook. (2025).[2] Chemical Safety Data Sheet: Isopropyl 2-bromo-2-methylpropanoate. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from
-
University of San Francisco. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from
-
Washington State University. (n.d.). Halogenated Solvents Safety Guide. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
